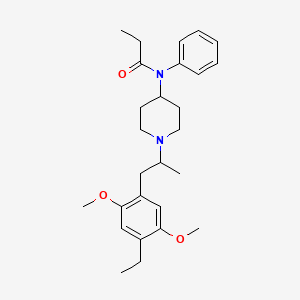

N-(1-(1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-yl)piperidin-4-yl)-N-phenylpropionamide

説明

N-(DOET) Fentanyl (hydrochloride) is an analytical reference standard categorized as a phenethylamine and is structurally similar to known opioids. It is a synthetic opioid that is regulated as a Schedule I compound in the United States. This compound is intended for research and forensic applications and is not for human or veterinary use .

特性

分子式 |

C27H38N2O3 |

|---|---|

分子量 |

438.6 g/mol |

IUPAC名 |

N-[1-[1-(4-ethyl-2,5-dimethoxyphenyl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide |

InChI |

InChI=1S/C27H38N2O3/c1-6-21-18-26(32-5)22(19-25(21)31-4)17-20(3)28-15-13-24(14-16-28)29(27(30)7-2)23-11-9-8-10-12-23/h8-12,18-20,24H,6-7,13-17H2,1-5H3 |

InChIキー |

QVLIEDWSQXEYBL-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC(=C(C=C1OC)CC(C)N2CCC(CC2)N(C3=CC=CC=C3)C(=O)CC)OC |

製品の起源 |

United States |

準備方法

N-(DOET)フェンタニル(塩酸塩)の合成には、アルキル化、還元アミノ化、アシル化などのいくつかの工程が含まれます。 フェンタニルとそのアナログ(N-(DOET)フェンタニルを含む)の一般的な合成経路には、一般的に以下の工程が含まれます :

アルキル化: 最初の工程では、ピペリジン誘導体のアルキル化を行います。

還元アミノ化: この工程では、酢酸存在下、トリ酢酸ナトリウムボロヒドリドを介して、アルキル化された生成物をアニリンと還元アミノ化します。

アシル化: 最後の工程では、フニッヒ塩基の存在下、ピペリジンアミン中間体をプロピオニルクロリドとアシル化して、目的のフェンタニルアナログを生成します。

これらの工程は、目的化合物を高収率で得るように最適化されています。

化学反応の分析

N-(DOET)フェンタニル(塩酸塩)は、以下を含むさまざまな化学反応を起こします。

還元: この反応では、分子に水素が添加され、二重結合またはその他の官能基が還元されます。

置換: この反応では、ハロゲン化またはアルキル化など、ある官能基が別の官能基に置き換えられます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ヨウ化メチルなどのアルキル化剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究への応用

N-(DOET)フェンタニル(塩酸塩)は、主に科学研究および法科学的用途に使用されます。その用途には、以下が含まれます。

化学: フェンタニルアナログの同定と定量化のための分析化学における標準品として使用されます。

生物学: オピオイド受容体との相互作用とその生物系への影響について研究されています。

医学: 臨床使用は承認されていませんが、疼痛管理や麻酔における潜在的な使用について調査されています。

科学的研究の応用

N-(DOET) Fentanyl (hydrochloride) is primarily used in scientific research and forensic applications. Its applications include:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.

Biology: Studied for its interactions with opioid receptors and its effects on biological systems.

Medicine: Investigated for its potential use in pain management and anesthesia, although it is not approved for clinical use.

Industry: Utilized in the development of new synthetic opioids and related compounds for research purposes

作用機序

N-(DOET)フェンタニル(塩酸塩)は、オピオイド受容体、特にμオピオイド受容体に結合することでその効果を発揮します。この結合はGタンパク質を活性化し、Gタンパク質上のGDPをGTPに交換します。これは、アデニル酸シクラーゼをダウンレギュレートし、環状AMP(cAMP)の濃度を低下させます。 cAMPの減少は、cAMP依存性のカルシウムイオン流入を低下させ、神経伝達物質の放出を抑制し、鎮痛効果をもたらします .

類似化合物との比較

N-(DOET)フェンタニル(塩酸塩)は、以下のような他のフェンタニルアナログと構造的に類似しています。

N-(DOC)フェンタニル(塩酸塩): エチル基の代わりにクロロ基が存在することで異なります。

N-(MDA)フェンタニル(塩酸塩): メチレンジオキシ基が存在することで異なります。

N-(DOI)フェンタニル(塩酸塩): ヨウ素基が存在することで異なります。

N-(DOET)フェンタニル(塩酸塩)の独自性は、その特定の構造修飾にあります。これは、オピオイド受容体への結合親和性と効力に影響を与える可能性があります .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。